3-(Trimethylsilyl)hex-4-enal
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Overview
Description
3-(Trimethylsilyl)hex-4-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a hex-4-enal backbone. This compound is notable for its unique structural features, which include a silyl group and an aldehyde functional group. These features make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)hex-4-enal can be synthesized through several methods. One common approach involves the use of 3-trimethylsilylallyl alcohol as a starting material. This compound undergoes a series of reactions, including oxidation and rearrangement, to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound.
Scientific Research Applications
3-(Trimethylsilyl)hex-4-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)hex-4-en-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Trimethylsilyl)hex-4-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Trimethylsilyl)hex-4-en-1-one: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
3-(Trimethylsilyl)hex-4-enal is unique due to the presence of both a trimethylsilyl group and an aldehyde group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical transformations and applications.
Properties
CAS No. |
89375-91-7 |
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Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
3-trimethylsilylhex-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-8-10)11(2,3)4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
BBYOYEPRLFZSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC=O)[Si](C)(C)C |
Origin of Product |
United States |
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